

# Crystal structure of Pigment Blue 14

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## Compound of Interest

Compound Name: *Pigment Blue 14*

Cat. No.: *B1170668*

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An In-Depth Technical Guide on the Characterization of **Pigment Blue 14**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Pigment Blue 14** (C.I. 42600:1) is a synthetic organic pigment belonging to the triarylmethane class of dyes.[1][2] Despite its use in various industrial applications, a detailed, publicly available crystal structure determined by single-crystal X-ray diffraction has not been reported in the scientific literature. This is not uncommon for organic pigments, which are often difficult to crystallize into single crystals of sufficient size and quality for such analysis.[3] This technical guide provides a comprehensive overview of **Pigment Blue 14**'s known properties, outlines the general experimental methodologies for the structural characterization of organic pigments, and presents its molecular structure.

## Introduction to Pigment Blue 14

**Pigment Blue 14** is a brilliant reddish-blue pigment.[1] Chemically, it is a salt of a substituted triaminotriphenylmethane.[4] The specific formulation is often a phosphotungstomolybdic acid lake.[4] Its molecular formula is  $C_{31}H_{43}N_3$ , and it has a molecular weight of 457.69 g/mol .[1][2]

Table 1: General Properties of **Pigment Blue 14**

Property	Value	Reference
C.I. Name	Pigment Blue 14	[1][2]
C.I. Number	42600:1	[1][2]
CAS Number	1325-88-8	[1][2]
Chemical Family	Triarylmethane	[1][2]
Molecular Formula	C <sub>31</sub> H <sub>43</sub> N <sub>3</sub>	[1][2]
Molecular Weight	457.69 g/mol	[1][2]

## Molecular Structure

While a definitive crystal structure is not available, the molecular structure of the cation of **Pigment Blue 14** can be inferred from its chemical identity as a derivative of triarylmethane. The structure features a central carbon atom bonded to three substituted aminophenyl rings, resulting in a propeller-like arrangement.

Caption: Molecular Structure of **Pigment Blue 14** Cation.

## Experimental Protocols for Pigment Characterization

Due to the challenges in growing single crystals of organic pigments, X-ray Powder Diffraction (XRPD) is a more common technique for structural analysis. The following outlines a general workflow for the characterization of a crystalline pigment.

## Synthesis and Purification

The synthesis of triarylmethane dyes like **Pigment Blue 14** often involves the condensation of substituted anilines with a carbonyl compound or its equivalent.[1] A general, illustrative synthesis is provided below.

Illustrative Synthesis of a Triarylmethane Dye:

- **Reaction Setup:** A substituted aniline (e.g., N,N-diethylaniline) is reacted with a carbonyl compound (e.g., phosgene or an aromatic ketone) in the presence of a condensing agent like zinc chloride or phosphorus trichloride.<sup>[1]</sup>
- **Condensation:** The reaction mixture is heated to promote the condensation reaction, forming a leuco base or a carbinol intermediate.
- **Oxidation:** The intermediate is then oxidized to form the colored triphenylmethane cation.
- **Laking:** The dye is precipitated with a complex acid, such as phosphotungstomolybdic acid, to form an insoluble pigment lake.<sup>[4]</sup>
- **Purification:** The resulting pigment is purified by washing with appropriate solvents to remove unreacted starting materials and byproducts, followed by drying.

## Crystallographic Analysis via X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying crystalline phases and can be used for structure determination when single crystals are unavailable.

General XRPD Protocol:

- **Sample Preparation:** A fine powder of the pigment is packed into a sample holder. To minimize preferred orientation, the sample may be mixed with a non-crystalline binder or prepared using a back-loading or side-drifting method.
- **Data Collection:** The sample is irradiated with a monochromatic X-ray beam (commonly Cu K $\alpha$  radiation) in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle ( $2\theta$ ). Data is typically collected over a wide angular range (e.g., 5-70°  $2\theta$ ).
- **Data Analysis:**
  - **Phase Identification:** The resulting diffraction pattern (a plot of intensity vs.  $2\theta$ ) is compared to databases of known crystalline phases (e.g., the Powder Diffraction File™) for identification.

- Unit Cell Indexing: If the pattern does not match a known phase, indexing software can be used to determine the unit cell parameters (a, b, c,  $\alpha$ ,  $\beta$ ,  $\gamma$ ) and Bravais lattice.
- Structure Solution and Refinement: For a new structure, advanced techniques such as Rietveld refinement can be used to determine the atomic positions within the unit cell.

Caption: General Experimental Workflow for Pigment Characterization.

## Quantitative Data

As the crystal structure of **Pigment Blue 14** has not been publicly determined, no quantitative crystallographic data such as unit cell parameters, bond lengths, or bond angles can be provided. The primary quantitative data available are its molecular formula and weight.

## Conclusion

**Pigment Blue 14** is a commercially relevant triarylmethane dye. While its chemical composition is well-established, a definitive crystal structure remains to be elucidated and published in the public domain. The methodologies described herein, particularly X-ray powder diffraction, provide a pathway for the future structural characterization of this and other organic pigments where single-crystal growth is a limiting factor. Further research is warranted to fully characterize the solid-state structure of **Pigment Blue 14**, which would provide valuable insights into its physical and chemical properties.

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